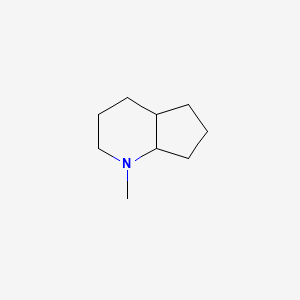
Octahydro-1-methyl-1H-1-pyrindine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydro-1-methyl-1H-1-pyrindine: is an organic compound with the molecular formula C9H17N and a molecular weight of 139.23798 g/mol It is a derivative of pyridine, characterized by the presence of a fully saturated ring structure and a methyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1-methyl-1H-1-pyrindine typically involves the hydrogenation of pyridine derivatives under high pressure and temperature conditions. The process may use catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the hydrogenation reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and improve the efficiency of the hydrogenation process. The use of high-performance catalysts and optimized reaction parameters ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: Octahydro-1-methyl-1H-1-pyrindine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its fully saturated analogs using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: N-oxides
Reduction: Fully saturated analogs
Substitution: N-substituted derivatives
科学的研究の応用
Chemistry: Octahydro-1-methyl-1H-1-pyrindine is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool in understanding biological pathways and mechanisms .
Medicine: this compound derivatives are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting various diseases, including neurological disorders and infections .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of octahydro-1-methyl-1H-1-pyrindine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Piperidine: A six-membered ring with a nitrogen atom, similar in structure but lacking the methyl group.
Hexahydro-1H-azepine: A seven-membered ring with a nitrogen atom, differing in ring size.
Decahydroquinoline: A bicyclic compound with a similar fully saturated ring structure but with an additional ring fused to the pyridine ring.
Uniqueness: Octahydro-1-methyl-1H-1-pyrindine stands out due to its specific ring structure and the presence of a methyl group on the nitrogen atom. This unique configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
CAS番号 |
85721-32-0 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC名 |
1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine |
InChI |
InChI=1S/C9H17N/c1-10-7-3-5-8-4-2-6-9(8)10/h8-9H,2-7H2,1H3 |
InChIキー |
AYHBAYUVVKWXLW-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC2C1CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















